molecular formula C14H22 B14664177 Tetradeca-1,13-diyne CAS No. 38628-40-9

Tetradeca-1,13-diyne

Cat. No.: B14664177
CAS No.: 38628-40-9
M. Wt: 190.32 g/mol
InChI Key: ZAXCQRPZBARWEK-UHFFFAOYSA-N
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Description

Tetradeca-1,13-diyne is a chemical compound characterized by a 14-carbon chain with terminal alkyne groups at the 1 and 13 positions. This long-chain diyne structure makes it a valuable building block in organic synthesis and materials science research. It is classified as a "separated diyne," meaning the two alkyne functional groups are not directly conjugated, which influences its reactivity and properties. Compounds containing a 1,3-diyne moiety, such as this compound, are subjects of interest in multiple research fields. In medicinal chemistry, structural analogues like natural lembehynes and their synthetic 1,3-diyne derivatives have been investigated for significant biological activities. These activities include cytotoxicity against various human tumor cell lines (such as Jurkat, K562, U937, and HeLa cells) and the ability to induce apoptosis . Some derivatives also demonstrate neuritogenic activity, which is the promotion of neurite outgrowth in model cell lines like mouse neuroblastoma Neuro 2A cells, suggesting potential research relevance for neurodegenerative conditions . In synthetic chemistry, diynes like this compound are versatile substrates in hydroelementation reactions, which involve the addition of E-H bonds (where E can be B, Si, Sn, etc.) across the carbon-carbon triple bonds. These reactions are powerful, atom-economic methods for creating complex and functionalized molecular architectures, including enynes, dienes, allenes, and cyclic compounds . The product is intended for research use by qualified laboratory professionals and is not for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38628-40-9

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

tetradeca-1,13-diyne

InChI

InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1-2H,5-14H2

InChI Key

ZAXCQRPZBARWEK-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCCCCCCC#C

Origin of Product

United States

Synthetic Methodologies for Tetradeca 1,13 Diyne and Analogues

Classical Oxidative Coupling Reactions

Oxidative coupling of terminal alkynes is a cornerstone in the synthesis of symmetrical diynes. These reactions proceed through the formation of a metal acetylide, which then undergoes dimerization in the presence of an oxidant.

Glaser Coupling

The Glaser coupling, first reported in 1869, is one of the oldest methods for the direct homocoupling of terminal alkynes. wikipedia.org The reaction is typically catalyzed by a copper(I) salt, such as cuprous chloride (CuCl), in the presence of an oxidant like air or oxygen and a base, traditionally ammonia (B1221849). wikipedia.org The mechanism involves the formation of a copper(I) acetylide intermediate, which is then oxidized to a copper(II) species, leading to the dimerization of the acetylide radicals to form the 1,3-diyne. While effective, the original Glaser conditions can sometimes be harsh and may lead to side reactions. Modern modifications often employ milder bases and more controlled reaction conditions to improve yields and substrate compatibility. organic-chemistry.org

Alkyne SubstrateCatalyst/ReagentsSolventConditionsProductYield (%)
Phenylacetylene (B144264)CuCl, NH4OH, O2EtOHNot specified1,4-Diphenylbuta-1,3-diyneNot specified
Terminal AlkynesCuI/I2, Na2CO3DMF80 °CSymmetrical 1,3-DiynesHigh
Propargyl AlcoholCuAl-LDH, TMEDA, AirCH3CN25 °C, 4hHexa-2,4-diyne-1,6-diol86

Eglinton and Hay Modifications

To address some of the limitations of the Glaser coupling, several modifications have been developed. The Eglinton reaction utilizes a stoichiometric amount of a copper(II) salt, typically copper(II) acetate (B1210297), in a solvent such as pyridine (B92270). organic-chemistry.org This method is particularly well-suited for the intramolecular cyclization of α,ω-diynes to form macrocyclic diynes, as the copper(II) ions can act as a template, bringing the two alkyne ends of the substrate in proximity for coupling. ub.edu

The Hay modification , on the other hand, is a catalytic version of the Glaser coupling that employs a copper(I) salt in conjunction with a chelating amine ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA). organic-chemistry.org The Cu-TMEDA complex is soluble in a wider range of organic solvents, and the reaction is typically carried out under an atmosphere of air or oxygen, which serves to reoxidize the copper(I) catalyst. organic-chemistry.org This modification offers several advantages, including milder reaction conditions and broader substrate scope. organic-chemistry.org

Intramolecular Cyclization via Copper(II) Acetate

The use of copper(II) acetate is a hallmark of the Eglinton reaction and is particularly effective for promoting the intramolecular cyclization of long-chain diynes to form macrocycles. nih.gov The copper(II) ion is believed to act as a template, coordinating to both terminal alkyne functionalities of a single molecule, thereby facilitating the intramolecular coupling over intermolecular polymerization. This high-dilution technique is crucial for favoring the formation of cyclic monomers. The reaction is typically carried out in a solvent like pyridine, which also acts as a base.

Substrate (α,ω-Diyne)Catalyst/ReagentsSolventConditionsProduct (Macrocycle)Yield (%)
Dodeca-1,11-diyneCu(OAc)2Pyridine55 °CCyclododeca-1,3-diyne70
Tetradeca-1,13-diyneCu(OAc)2Pyridine/Ether50 °C, 48hCyclotetradeca-1,3-diyne65
Hexadeca-1,15-diyneCu(OAc)2Pyridine/Ether50 °C, 48hCyclohexadeca-1,3-diyne80

Alkylation and Condensation Approaches

An alternative to oxidative coupling involves the formation of an acetylide anion from a terminal alkyne, which then acts as a nucleophile in an alkylation or condensation reaction to construct the diyne backbone.

Reactions with ω-Bromo Acids in the Presence of Lithamide

While specific literature examples detailing the direct reaction of terminal alkynes with ω-bromo acids in the presence of lithamide for the synthesis of long-chain diynes are scarce, the general principles of acetylide chemistry suggest a plausible synthetic route. Terminal alkynes can be deprotonated by a strong base like lithium amide (LiNH2) to form a lithium acetylide. thieme-connect.de This acetylide is a potent nucleophile and can participate in SN2 reactions with primary alkyl halides. masterorganicchemistry.com

In the context of ω-bromo acids, the reaction would likely proceed in a stepwise manner. First, the terminal alkyne would be converted to its lithium salt using lithium amide. This acetylide would then react with an ω-bromoalkanoic acid. However, the acidic proton of the carboxylic acid would also react with the strong base, necessitating at least two equivalents of the base. The resulting carboxylate would be less electrophilic at the carbonyl carbon, and the primary alkyl bromide end of the molecule would be the site of nucleophilic attack by the acetylide. This would result in the formation of a long-chain alkynyl carboxylic acid. To form a diyne like this compound, one could envision starting with a shorter terminal alkyne and a suitable ω-bromoalkyne, or a multi-step process involving the conversion of the carboxylic acid functionality to an alkyne.

Reactant 1Reactant 2Base/ReagentsProduct Type
Terminal Alkyneω-Bromoalkanoic AcidLithium Amide (LiNH2)Alkynyl Carboxylic Acid
Acetylene (B1199291) (as dilithium acetylide)1-Bromo-10-undecanoic acidNot specified13-Tetradecynoic acid

Functionalization of Terminal Alkynes for Diyne Synthesis

The synthesis of unsymmetrical diynes requires a more controlled, stepwise approach than the homocoupling methods described above. The functionalization of terminal alkynes followed by a cross-coupling reaction is a powerful strategy to achieve this. Several named reactions are instrumental in this context, including the Cadiot-Chodkiewicz and Sonogashira couplings. organic-chemistry.orgnih.gov

The Cadiot-Chodkiewicz coupling involves the reaction of a terminal alkyne with a 1-haloalkyne, typically a bromoalkyne, in the presence of a copper(I) salt and an amine base. nih.gov This method is highly effective for the synthesis of a wide range of unsymmetrical diynes. nih.gov

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. lumenlearning.com A copper(I) co-catalyst is often employed. This reaction is exceptionally versatile and tolerant of a wide variety of functional groups, making it a staple in modern organic synthesis for the construction of carbon-carbon bonds. lumenlearning.com By choosing appropriate starting materials, a diverse array of unsymmetrical diynes and their analogues can be synthesized.

Transition Metal-Catalyzed Cross-Coupling Methods

Transition metal catalysis offers a powerful and efficient toolkit for the formation of carbon-carbon bonds, which is central to the synthesis of diynes. Several key methods have been developed and refined for this purpose.

Cadiot-Chodkiewicz Coupling Reaction

The Cadiot-Chodkiewicz coupling is a classic and reliable method for the synthesis of unsymmetrical 1,3-diynes. This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgalfa-chemistry.comnih.gov The reaction proceeds with high selectivity, exclusively forming the cross-coupled product without the significant formation of homocoupled byproducts that can be an issue in related reactions like the Glaser coupling. wikipedia.org

The mechanism involves the deprotonation of the terminal alkyne by the base to form a copper(I) acetylide. This intermediate then undergoes oxidative addition with the 1-haloalkyne, followed by reductive elimination to yield the 1,3-diyne and regenerate the copper(I) catalyst. wikipedia.orgalfa-chemistry.com

Commonly used catalysts include copper(I) bromide or copper(I) chloride, with amine bases such as piperidine or diethylamine. wikipedia.orgsynarchive.com The reaction is often carried out in solvents like methanol (B129727). wikipedia.org For the synthesis of long-chain diynes, this method has been applied in the synthesis of various natural products. nih.gov

Table 1: Representative Cadiot-Chodkiewicz Coupling Reaction Conditions

ParameterCondition
Catalyst Copper(I) salt (e.g., CuCl, CuBr)
Base Amine (e.g., Piperidine, Diethylamine)
Reactants Terminal Alkyne, 1-Haloalkyne
Solvent Methanol, Ethanol, THF, Water
Temperature Typically room temperature

Palladium-Copper Co-Catalytic Systems

The combination of palladium and copper catalysts has proven to be highly effective for the synthesis of diynes, most notably in the Sonogashira coupling reaction. This dual catalytic system allows for the coupling of terminal alkynes with a broader range of partners, including vinyl and aryl halides, under mild conditions. mdpi.comwikipedia.orglibretexts.org The synergy between the two metals is crucial for the reaction's success; the palladium catalyst facilitates the oxidative addition of the halide, while the copper co-catalyst activates the terminal alkyne. wikipedia.orglibretexts.org

In the context of diyne synthesis, these systems are particularly useful for coupling a terminal alkyne with a vinyl halide that already contains an alkyne moiety, or for the dimerization of terminal alkynes under specific conditions. The choice of palladium source, ligands, and reaction conditions can be tuned to favor the desired diyne product.

Sonogashira Coupling Variants for Diyne Formation

The Sonogashira coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and has been adapted for the synthesis of terminal diynes.

A relevant example is the synthesis of 1,3-decadiyne, a close analog of this compound. This can be achieved through a Sonogashira coupling of a terminal alkyne (like 1-octyne) with a dihaloalkene (like vinylidene chloride), followed by an elimination step. nih.gov This two-step sequence provides a practical route to terminal 1,3-diynes.

The reaction conditions for the Sonogashira coupling are generally mild, and a variety of palladium catalysts, phosphine (B1218219) ligands, and bases can be employed. libretexts.orgorganic-chemistry.org Copper-free Sonogashira variants have also been developed to avoid the formation of alkyne homocoupling byproducts that can sometimes occur in the presence of copper salts. researchgate.net

Table 2: Synthesis of 1,3-Decadiyne via Sonogashira Coupling and Elimination

StepReactantsReagents and ConditionsProductYield
1. Sonogashira Coupling 1-Octyne, Vinylidene ChloridePd(PPh₃)₄, CuI, n-BuNH₂2-Chloro-1-decen-3-yneNot specified
2. Elimination 2-Chloro-1-decen-3-yneLDA, THF, -78 °C to rt1,3-Decadiyne66-72%

Data sourced from Organic Syntheses procedure for the preparation of 1,3-decadiyne. nih.gov

Titanium-Catalyzed Cross-Cyclomagnesiation of Dienes

While not a direct method for the synthesis of acyclic diynes like this compound, titanium-catalyzed cross-cyclomagnesiation of dienes is a powerful tool for constructing cyclic structures containing diene functionalities. researchgate.netresearchgate.net This reaction involves the coupling of two different 1,2-dienes in the presence of a Grignard reagent and a titanium catalyst, such as Cp₂TiCl₂. The reaction proceeds through the formation of a titanacyclopentadiene intermediate, which can then be further functionalized.

The relevance of this method to diyne synthesis lies in its potential for creating complex precursors that could be subsequently converted to diynes through established chemical transformations. For instance, the diene moieties within the cyclic products could potentially undergo further reactions to introduce alkyne functionalities. This method is particularly noted for its high stereoselectivity, providing access to specific isomers of the diene products. researchgate.net

Novel and Stereoselective Synthetic Pathways

Beyond traditional cross-coupling methods, new synthetic strategies are continually being developed to offer alternative, and often more selective, routes to diynes.

Diyne Synthesis from Alkynyl Sulfonamides

A novel, transition-metal-free approach to the synthesis of diynes involves the reaction of alkynyl sulfonamides with lithiated acetylene derivatives. This method can lead to the formation of 1,3-diynes as side-products alongside the primary Z-enediyne products. The reaction is believed to proceed through a conventional addition-elimination pathway for the formation of the 1,3-diyne.

While this method is still under development and may not yet be the most efficient route for the dedicated synthesis of simple diynes, it presents an interesting alternative that avoids the use of potentially toxic and expensive transition metal catalysts. The proportion of the diyne product can be influenced to some extent by modifying the reaction parameters. Further research in this area may refine this pathway to become a more direct and viable option for unsymmetrical diyne synthesis.

Preparation of Unsymmetrically Substituted Diynes

The synthesis of unsymmetrically substituted diynes, where two different substituents are attached to the alkyne units, is a cornerstone of modern organic chemistry. These compounds serve as versatile building blocks for more complex molecules. A variety of cross-coupling reactions have been developed to achieve this, avoiding the formation of undesired symmetric homocoupling byproducts.

One prominent method is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-bromoalkyne, typically catalyzed by a copper(I) salt in the presence of a base. organic-chemistry.org A related and widely used approach is the palladium-catalyzed cross-coupling of terminal alkynes with haloalkynes. organic-chemistry.org To circumvent the formation of homocoupled products, which is a common issue in Glaser couplings, specific ligands such as phosphine-olefin ligands can be employed to achieve high selectivity. organic-chemistry.org

Alternative strategies move away from traditional metal catalysis. The Fritsch−Buttenberg−Wiechell (FBW) rearrangement, for instance, provides a pathway to unsymmetrically substituted 1,3-butadiynes from dibromoolefins under mild conditions. acs.orgacs.org This rearrangement involves an alkylidene carbenoid intermediate and is tolerant of a range of functional groups. acs.orgacs.org Furthermore, nickel-catalyzed reactions have proven highly efficient for coupling alkynyl bromides with organoalane reagents, yielding unsymmetrical diynes in excellent yields. researchgate.net Alkyne cross-metathesis, utilizing catalysts like the tungsten benzylidyne complex, also presents a viable method for converting symmetrical diynes into their unsymmetrical counterparts. nih.gov

Table 1: Methodologies for Synthesizing Unsymmetrically Substituted Diynes

Synthetic Method Key Catalysts/Reagents Substrate 1 Substrate 2 Typical Conditions Ref
Cadiot-Chodkiewicz Coupling Copper(I) iodide, Base (e.g., amine) Terminal Alkyne 1-Bromoalkyne Mild reaction conditions organic-chemistry.org
Palladium-Catalyzed Coupling Palladium(II) acetate, Copper(I) iodide Terminal Alkyne (E)-1,2-Diiodoalkene Room temperature organic-chemistry.org
Nickel-Catalyzed Coupling Ni(OAc)₂, (o-furyl)₃P Organoalane Reagent Alkynyl Bromide Room temperature or 60 °C in Et₂O or toluene researchgate.net
Fritsch-Buttenberg-Wiechell Rearrangement n-BuLi Dibromoolefin - Hexanes, -78 °C to -20 °C acs.org
Alkyne Cross-Metathesis Tungsten Benzylidyne Complex Symmetrical Diyne Symmetrical Diyne Not specified nih.gov

Stereoselective Formation of Diyne-Containing Macrocycles

The incorporation of diyne units into macrocyclic structures introduces rigidity and defined geometries, which are highly sought after in materials science and supramolecular chemistry. Achieving stereoselectivity in the formation of these macrocycles is a significant synthetic challenge, as it allows for the precise control of the three-dimensional shape and chirality of the molecule.

While specific examples detailing the stereoselective synthesis of macrocycles containing the this compound backbone are not extensively documented, general principles of stereocontrol in macrocyclization are directly applicable. One powerful approach is the use of chiral precursors or templates, which can direct the stereochemical outcome of the ring-closing reaction. For example, enantiopure groups like (S)-1,1'-bi-2-naphthol (BINOL) can be incorporated into a precursor, leading to a diastereoselective macrocyclization. nih.gov

Kinetic control, governed by the Curtin–Hammett principle, offers another sophisticated strategy. nih.gov In this scenario, rapidly interconverting atropisomers of a precursor can be trapped in a specific configuration during an irreversible ring-closing step. The stereoselectivity is determined by the relative rates of reaction of the different isomers, which can be influenced by non-covalent interactions like intramolecular π–π stacking that stabilize one transition state over another. nih.gov This approach has been used to favor the formation of a heterochiral macrocycle over a homochiral one. nih.gov Such strategies are crucial for creating macrocycles with specific chiral cavities for applications in recognition and sensing. nih.gov

Table 2: Strategies for Stereoselective Macrocyclization

Strategy Principle Application Context Outcome Ref
Chiral Precursors The use of enantiopure building blocks directs the stereochemistry of the final macrocycle. A racemic dye is strapped with an enantiopure BINOL group. Diastereomeric macrocyclic products are formed with notable selectivity. nih.gov
Kinetic Resolution (Curtin-Hammett) Irreversible ring-closure traps one of rapidly interconverting isomers, with selectivity governed by reaction rates. Intramolecular non-covalent interactions stabilize the transition state leading to a specific diastereomer. Formation of a heterochiral macrocycle is favored over the homochiral product. nih.gov
Stepwise Cross-Coupling Regio- and stereoselective coupling reactions are used to construct the macrocycle backbone with defined stereochemistry. Stepwise Wittig and Stille reactions are used to combine fragments stereoselectively. Successful Z-stereoselectivity in the Wittig reaction and retention of stereochemistry in the Stille coupling. rsc.org

Reaction Optimization and Yield Enhancement Strategies

Maximizing the yield and purity of this compound and related compounds requires careful optimization of reaction parameters. Key factors that influence the efficiency of diyne synthesis include the choice of catalyst, ligands, solvent, temperature, and the use of additives.

In palladium-catalyzed cross-coupling reactions for preparing unsymmetrical diynes, the ligand plays a crucial role. For instance, the use of tri(2-furyl)phosphine (TFP) as a ligand has been shown to be effective, with an increase in the amount of TFP significantly improving the reaction yield. researchgate.net The addition of a base, such as diisopropylethylamine (DIPEA), can further enhance the yield. researchgate.net

Solvent choice is also critical. For the Fritsch−Buttenberg−Wiechell rearrangement, non-polar solvents like hexanes have been found to be superior to more polar options such as Et₂O or THF, leading to cleaner reactions where the diyne is often the sole product. acs.org Temperature is another key variable; in some palladium-catalyzed systems, increasing the reaction temperature from 60 °C to 80 °C resulted in a higher yield of the desired diyne. researchgate.net

The catalyst system itself can be optimized for efficiency and sustainability. For example, using CuFe₂O₄ nanoparticles as a catalyst in the coupling of alkynyl bromides and boronates allows for the easy separation of the catalyst with an external magnet and its recycling for multiple runs without significant loss of activity. organic-chemistry.org Similarly, nickel-based catalyst systems have been optimized to provide excellent yields (up to 94%) under relatively mild conditions. researchgate.net

Table 3: Parameters for Reaction Optimization in Diyne Synthesis

Parameter Variation/Condition Reaction Type Observed Effect Ref
Ligand Increasing tri(2-furyl)phosphine (TFP) from 5.0 mol% to 15.0 mol% Pd-catalyzed cross-coupling Yield improved from 45% to 60% researchgate.net
Additive Addition of 1.5 equiv. of diisopropylethylamine (DIPEA) Pd-catalyzed cross-coupling with TFP ligand Yield was further enhanced to 74% researchgate.net
Solvent Using hexanes instead of Et₂O or THF Fritsch-Buttenberg-Wiechell Rearrangement More successful conversion to the diyne, often as the sole product acs.org
Temperature Increasing from 60 °C to 80 °C Pd-catalyzed cross-coupling in THF Higher yield of the desired product researchgate.net
Catalyst System Use of recyclable CuFe₂O₄ nanoparticles Coupling of alkynyl bromides and boronates Catalyst could be easily separated and reused 10 times organic-chemistry.org
Catalyst Loading Optimization of Ni(OAc)₂ (2-5 mol%) Nickel-catalyzed cross-coupling Excellent yields (up to 94%) were achieved researchgate.net

Reactivity and Reaction Mechanisms of Tetradeca 1,13 Diyne Systems

Formation and Role of Reactive Intermediates

The transformation of tetradeca-1,13-diyne often proceeds through high-energy, transient species known as reactive intermediates. These intermediates, which include carbanions, radicals, and carbenoids, are not stable end products but are critical to the mechanistic pathways that form the desired molecules.

Carbanions and Radicals in Diyne Reactions

Carbanions , specifically acetylide anions, are fundamental to the chemistry of terminal alkynes like this compound. A carbanion is an intermediate where a carbon atom has an unshared pair of electrons and a negative charge, making it a potent nucleophile and base. libretexts.orgrun.edu.ng The protons on the terminal sp-hybridized carbons of this compound are acidic compared to those on sp2 or sp3 carbons and can be removed by a strong base (B:) to form a carbanion. libretexts.org This deprotonation results in the formation of a tetradecadiynylide anion, which can be a monoanion or a dianion depending on the stoichiometry of the base used. These anionic intermediates are crucial for building larger molecules, as they readily attack electrophiles to form new carbon-carbon bonds. run.edu.ng

Radical intermediates are species with unpaired electrons and are also central to certain diyne reactions. rsc.org Vinyl radicals, in particular, can be formed by the addition of a radical species to one of the alkyne units. rsc.org These intermediates are highly reactive and can participate in subsequent steps like cyclization or atom transfer. rsc.orgmdpi.com A significant reaction involving radical intermediates is the Bergman cyclization of enediyne systems, which are structurally related to diynes. This reaction proceeds through a highly reactive p-benzyne diradical intermediate. numberanalytics.comnumberanalytics.com This diradical is capable of abstracting hydrogen atoms from a donor source, leading to the formation of an aromatic ring. numberanalytics.comorganic-chemistry.org

Intermediate Formation Method Role in Diyne Reactions
Carbanion (Acetylide) Deprotonation of terminal alkyne with a strong base (e.g., organolithium reagents). libretexts.orgrun.edu.ngActs as a strong nucleophile for C-C bond formation (e.g., alkylation, addition to carbonyls). run.edu.ng
Radical (e.g., Vinyl, Diradical) Thermal or photochemical induction; addition of a radical initiator to an alkyne. rsc.orgmdpi.comorganic-chemistry.orgKey intermediate in cyclization reactions (e.g., Bergman cyclization) and radical-mediated difunctionalization. mdpi.comnumberanalytics.com

Non-Classical Carbenoid Intermediates in Diyne Formation

Carbenoids are reactive intermediates that exhibit carbene-like reactivity and are often represented as a carbon atom bound to both a metal and a leaving group. perlego.com In certain contexts of diyne and enediyne synthesis, mechanistic studies have revealed the involvement of "non-classical" carbenoid intermediates. ucl.ac.uk For instance, the synthesis of Z-enediynes from alkynyl sulfonamides and lithium acetylides has been shown to proceed through an unusual non-classical carbenoid. ucl.ac.uk

In this pathway, a 1,4-conjugate addition of a lithium acetylide to an alkynyl sulfonamide creates a key alkenyllithium intermediate. rsc.org This species, which has a carbon atom bearing both a negative charge (as a vinyllithium) and a leaving group (the sulfonamide), can be considered a vinylidene carbenoid. rsc.org This intermediate is stabilized by intramolecular coordination from a sulfonamide oxygen atom. rsc.org This non-classical carbenoid pathway is distinct from conventional mechanisms and is responsible for the formation of specific enediyne products. ucl.ac.uk Interestingly, a conventional addition-elimination mechanism can concurrently produce 1,3-diynes as a side-product in the same reaction system. ucl.ac.uk

Organolithium and Organomagnesium Intermediates

Organolithium and organomagnesium (Grignard) reagents are indispensable tools in the chemistry of diynes like this compound. sigmaaldrich.comgla.ac.uk These reagents are primarily used to generate the nucleophilic carbanion intermediates discussed previously.

Organolithium reagents , such as n-butyllithium (n-BuLi), are powerful bases used for the deprotonation of terminal alkynes. sigmaaldrich.com The reaction of this compound with one or two equivalents of n-BuLi generates the corresponding mono- or dilithiated acetylide. These lithiated intermediates are highly reactive nucleophiles, essential for creating new carbon-carbon bonds through reactions with electrophiles like alkyl halides or carbonyl compounds. sigmaaldrich.com For example, the reaction of a lithiated diyne with an alkyl halide would extend the carbon chain. The use of organolithium reagents is a cornerstone of modern synthesis due to their high reactivity and utility in forming complex molecules. sigmaaldrich.com

Organomagnesium intermediates , commonly known as Grignard reagents (R-MgX), can also be formed from terminal alkynes. While less common than organolithium reagents for simple deprotonation, they play a significant role in metal-catalyzed reactions. For instance, Ti-catalyzed homo-cyclomagnesiation of certain dienes can be induced by Grignard reagents to produce precursors for complex molecules. researchgate.net Furthermore, copper-catalyzed coupling reactions involving Grignard reagents are well-established methods for C-C bond formation. thieme-connect.de The reaction of phenylmagnesium bromide with 1,4-dibromobutane, for example, is efficiently catalyzed by lithium tribromocuprate. thieme-connect.de

Cyclization and Rearrangement Processes

The linear structure of this compound, with reactive alkyne groups at each end of a long and flexible chain, makes it a prime candidate for intramolecular reactions that form cyclic structures.

Intramolecular Ring-Closure Reactions of Diynes

The ten-methylene unit chain in this compound is sufficiently long and flexible to permit intramolecular cyclization, where the two ends of the molecule react with each other to form a large ring. One of the most common methods for achieving this is through oxidative coupling, such as the Glaser or Hay coupling. ucl.ac.uk For example, the oxidative intramolecular coupling of this compound using a copper(II) acetate (B1210297) catalyst in a methanol (B129727) and pyridine (B92270) solvent system at high dilution yields cyclotetradeca-1,3-diyne. thieme-connect.de This type of reaction is a powerful strategy for synthesizing macrocyclic compounds containing a 1,3-diyne moiety. researchgate.net

Other transition metals, such as gold, palladium, rhodium, and nickel, can also catalyze a variety of intramolecular cyclizations of diynes. uwindsor.cabeilstein-journals.orgnih.gov These reactions can lead to a diverse range of carbo- and heterocyclic products, often through complex cascade sequences involving the formation of multiple rings in a single step. beilstein-journals.orgmdpi.com For example, gold-catalyzed cascade cyclizations of diynes can produce fused indole (B1671886) systems. beilstein-journals.org

Bergman Cyclization in Enediyne Systems

The Bergman cyclization is a well-studied and powerful rearrangement reaction that is characteristic of enediyne compounds—molecules containing a double bond between two alkyne groups (a Z-C≡C-C=C-C≡C- motif). numberanalytics.comnumberanalytics.comorganic-chemistry.org While this compound itself is a diyne and lacks the central alkene, the Bergman cyclization is a critical concept in the broader field of diyne and polyyne reactivity.

The reaction involves the thermal or photochemical cycloaromatization of an enediyne to form a highly reactive 1,4-didehydrobenzene, also known as a p-benzyne diradical. organic-chemistry.orgwikidoc.org This cyclization typically requires high temperatures (often above 200°C) for acyclic systems. wikidoc.orgwikipedia.org However, when the enediyne moiety is part of a strained ring, such as a 10-membered ring, the reaction can proceed at much lower temperatures, even body temperature (37°C). wikidoc.orgwikipedia.org The resulting p-benzyne diradical is extremely reactive and will readily abstract hydrogen atoms from a suitable donor, such as 1,4-cyclohexadiene, to produce a stable aromatic ring. organic-chemistry.orgwikidoc.org This reactivity is the basis for the potent biological activity of naturally occurring enediyne antibiotics like calicheamicin, which can cleave DNA strands after undergoing Bergman cyclization. numberanalytics.comnumberanalytics.com

Photoreactions Leading to Biradical Formation and Polymerization

Long-chain diynes, such as this compound, are known to undergo solid-state polymerization upon exposure to ultraviolet (UV) or gamma radiation. This process is highly dependent on the crystal packing of the monomer molecules. The reaction is a topochemical polymerization, where the reactivity is controlled by the geometry of the monomers in the crystal lattice.

The mechanism initiates with the absorption of photons by the diyne moieties, leading to their excitation. This excitation results in the formation of a diradical or carbene intermediate. The reaction proceeds through a 1,4-addition mechanism, where the excited diyne reacts with an adjacent monomer unit. This step-wise radical chain reaction propagates through the crystal, creating a highly conjugated polymer backbone of alternating double and triple bonds, known as a polydiacetylene. The resulting polymers are notable for their intense colors, stemming from the extensive π-electron delocalization along the polymer chain. While the Bergman cyclization is a well-known thermal reaction for enediynes that produces a p-benzyne biradical, the photoreactions of simple diynes typically proceed via a direct addition pathway. ucl.ac.uk

The specific outcome of the polymerization, including the polymer chain length and the perfection of the crystalline polymer, is dictated by the precise alignment of the terminal alkyne groups of neighboring this compound molecules within the crystal structure.

Table 1: General Conditions for Diyne Photopolymerization
Radiation SourceTypical PhaseKey IntermediatePrimary ProductControlling Factor
UV Light (e.g., 254 nm)Solid State (Crystal)Diradical/CarbeneConjugated Polymer (Polydiacetylene)Monomer Crystal Packing
Gamma RaysSolid State (Crystal)Diradical/CarbeneConjugated Polymer (Polydiacetylene)Monomer Crystal Packing

Addition and Elimination Pathways

The synthesis of unsymmetrical diynes often relies on cross-coupling reactions that proceed through mechanisms involving oxidative addition and reductive elimination steps at a metal center. rsc.orgorganic-chemistry.org A classic and widely used method is the Cadiot-Chodkiewicz coupling, which facilitates the synthesis of unsymmetrical 1,3-diynes. rsc.org This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. rsc.org The terminal alkyne acts as a nucleophile, while the 1-haloalkyne serves as the electrophile. rsc.org

Although this compound is a symmetrical molecule, its synthesis can be envisioned through the coupling of two smaller, different fragments via related cross-coupling methodologies if a stepwise approach is taken. More commonly, symmetrical diynes are prepared via oxidative homocoupling reactions like the Glaser or Eglinton couplings. organic-chemistry.orgrsc.org The Eglinton reaction, for instance, uses a copper(II) salt like copper(II) acetate in a solvent such as pyridine for the intramolecular coupling of this compound to form a cyclic diyne. ucl.ac.uk

Table 2: Examples of Coupling Reactions for Diyne Synthesis
Reaction NameReactant 1Reactant 2Typical Catalyst/ReagentsProduct Type
Cadiot-Chodkiewicz CouplingTerminal Alkyne1-HaloalkyneCu(I) salt, Amine BaseUnsymmetrical 1,3-Diyne rsc.org
Glaser CouplingTerminal AlkyneTerminal AlkyneCu(I) salt, O2, AmineSymmetrical 1,3-Diyne organic-chemistry.org
Eglinton CouplingTerminal AlkyneTerminal AlkyneCu(II) salt, PyridineSymmetrical 1,3-Diyne ucl.ac.uk
Hay CouplingTerminal AlkyneTerminal AlkyneCuCl, TMEDA, O2Symmetrical 1,3-Diyne organic-chemistry.org

Organosilicon groups, such as the trimethylsilyl (B98337) (TMS) group, are frequently used as protecting groups for terminal alkynes. The carbon-silicon (C-Si) bond in alkynylsilanes is susceptible to cleavage by nucleophiles. lkouniv.ac.in This reactivity provides a reliable method for deprotection and is a key step in many synthetic sequences.

The cleavage mechanism involves the attack of a nucleophile on the silicon atom. Due to the electropositive nature of silicon and the availability of low-lying d-orbitals, it is readily attacked by nucleophiles to form a pentacoordinate, hypervalent silicon intermediate. researchgate.net This intermediate is unstable and collapses, leading to the cleavage of the C(sp)-Si bond and the regeneration of the terminal alkyne. Fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride, TBAF) are particularly effective for this transformation due to the high strength of the resulting silicon-fluoride (Si-F) bond. lkouniv.ac.in Other nucleophiles, such as hydroxides or alkoxides, can also effect the cleavage. acs.org This process is highly valuable in complex syntheses, allowing for the selective unmasking of a terminal alkyne for subsequent reactions. acs.org

Table 3: C-Si Bond Cleavage in a Hypothetical Silyl-Protected Diyne
SubstrateNucleophile/ReagentSolventProductDriving Force
1,14-bis(trimethylsilyl)this compoundTetrabutylammonium fluoride (TBAF)THFThis compoundFormation of strong Si-F bond lkouniv.ac.in
1,14-bis(trimethylsilyl)this compoundPotassium Carbonate (K2CO3)Methanol (MeOH)This compoundFormation of Si-O bond
1,14-bis(trialkoxysilyl)this compoundLithium Methoxide (CH3OLi)PyridineThis compoundNucleophilic attack at silicon acs.org

Functional Group Interconversions on Diyne Scaffolds

The terminal alkyne protons of this compound are weakly acidic and can be removed by a strong base, such as an organolithium reagent (e.g., n-BuLi) or lithamide in liquid ammonia (B1221849), to form a dianionic acetylide. rsc.org This nucleophilic species can then be used in a variety of functional group interconversion (FGI) reactions.

For example, the dilithio-derivative of this compound can be condensed with electrophiles like alkyl halides to extend the carbon chain. rsc.org A documented example is the reaction with 11-bromoundecanoic acid to produce pentacosa-12,24-diynoic acid, demonstrating the scaffold's utility in building very long-chain fatty acids. rsc.org

Furthermore, the terminal alkynes can participate in various transition-metal-catalyzed coupling reactions. For instance, Sonogashira coupling with aryl or vinyl halides would attach aromatic or olefinic moieties to the ends of the this compound chain. Similarly, oxidative coupling reactions, such as the intramolecular Eglinton or Hay couplings, can be used to cyclize the molecule, transforming the linear scaffold into a macrocyclic diyne. ucl.ac.ukresearchgate.net These transformations highlight the versatility of the diyne as a building block for more complex molecular architectures. sci-hub.se

Table 4: Functional Group Interconversions on the this compound Scaffold
Reaction TypeReagentsFunctional Group IntroducedProduct Example
Alkylation1. Lithamide (LiNH2) / liq. NH3 2. 11-Bromoundecanoic acidCarboxyalkyl groupPentacosa-12,24-diynoic acid rsc.org
Sonogashira CouplingAryl Iodide, Pd/Cu catalyst, BaseAryl group1,14-Diaryl-tetradeca-1,13-diyne
Intramolecular Eglinton CouplingCu(OAc)2, Pyridine(forms a ring)Cyclothis compound derivative ucl.ac.uk
Esterification (via intermediate)(5Z,9Z)-tetradeca-5,9-diene-1,14-dioic acid, CarbodiimideEster linkage to another moleculeMacrodiolides researchgate.net

Advanced Spectroscopic Characterization in Tetradeca 1,13 Diyne Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for the characterization of Tetradeca-1,13-diyne, offering detailed insights into its proton and carbon environments, as well as the study of derivatives and conformational behavior.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy of this compound provides distinct signals that correspond to the different types of protons present in the molecule. The acetylenic protons at the termini of the carbon chain (C-1 and C-14) are of particular diagnostic value. These protons typically resonate in a characteristic upfield region, generally between δ 1.7 and 3.1 ppm. This shielding is a result of the magnetic anisotropy induced by the cylindrical electron cloud of the carbon-carbon triple bond.

The protons on the carbons adjacent to the alkynes (propargyl protons at C-3 and C-12) are expected to appear as triplets. The extensive methylene (B1212753) (-CH₂-) chain forms a complex, overlapping multiplet signal in the aliphatic region of the spectrum, typically between δ 1.2 and 1.6 ppm.

Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
H-1, H-14 (≡C-H)1.8 - 2.1Triplet
H-3, H-12 (-CH₂-C≡)2.1 - 2.3Multiplet
H-4 to H-11 (-(CH₂)₈-)1.2 - 1.6Multiplet

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is crucial for confirming the carbon framework of this compound. The sp-hybridized carbons of the alkyne groups exhibit characteristic chemical shifts. The terminal, proton-bearing alkyne carbons (C-1 and C-14) typically resonate in the range of δ 65-90 ppm, while the internal alkyne carbons (C-2 and C-13) are found further downfield. oregonstate.edu The long polymethylene chain gives rise to a series of signals in the aliphatic region (δ 20-35 ppm). Due to the symmetry of the molecule, fewer signals than the total number of carbons may be observed.

Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomsExpected Chemical Shift (δ, ppm)
C-1, C-14 (≡C-H)68 - 72
C-2, C-13 (-C≡)80 - 85
C-3, C-12 (-CH₂-C≡)18 - 22
C-4 to C-11 (-(CH₂)₈-)28 - 30

²⁹Si NMR for Silicon-Containing Diyne Derivatives

In the study of silicon-containing derivatives of this compound, such as those where the terminal acetylenic protons are replaced by silyl (B83357) groups (e.g., trimethylsilyl (B98337), TMS), ²⁹Si NMR spectroscopy is an invaluable tool. The chemical shift of the silicon-29 (B1244352) nucleus is highly sensitive to its electronic environment. For silyl-protected alkynes, the ²⁹Si NMR signal provides direct evidence of the silicon's attachment to the sp-hybridized carbon. The chemical shifts for silicon atoms attached to alkynyl groups typically appear in a predictable region of the spectrum, offering a clear diagnostic marker for successful silylation.

Application of NMR for Conformational Studies

NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the conformational preferences of the long aliphatic chain of this compound in solution. mdpi.comgla.ac.uk While the flexibility of the ten-carbon methylene bridge allows for a multitude of conformations, NMR studies can help to identify the most populated conformers and understand the dynamics of their interconversion. mdpi.comgla.ac.uk For instance, variations in temperature can be used to study the changes in the conformational equilibrium. gla.ac.uk

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of this compound, providing direct evidence for the presence of the terminal alkyne functional groups. acs.org

The most characteristic vibrations for terminal alkynes are the ≡C-H stretching and the C≡C triple bond stretching. nih.gov The ≡C-H stretch appears as a sharp, strong band in the IR spectrum, typically in the range of 3300-3260 cm⁻¹. nih.gov The C≡C stretching vibration gives rise to a band in the region of 2140-2100 cm⁻¹. nih.gov This band is often of medium to weak intensity in the IR spectrum but can be a strong signal in the Raman spectrum, especially for symmetrical or near-symmetrical molecules. acs.org The long methylene chain produces characteristic C-H stretching bands just below 3000 cm⁻¹ and bending (scissoring and rocking) vibrations in the fingerprint region (around 1465 cm⁻¹ and 720 cm⁻¹).

Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency (cm⁻¹)
≡C-H Stretch3300 - 3260
C≡C Stretch2140 - 2100
-CH₂- Stretch (asymmetric)~2925
-CH₂- Stretch (symmetric)~2855
-CH₂- Bend (scissoring)~1465

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide valuable structural information. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺) undergoes fragmentation.

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation of the long hydrocarbon chain is a prominent feature, leading to a series of cluster ions separated by 14 mass units (corresponding to the loss of -CH₂- groups). The presence of the alkyne groups can influence the fragmentation, with cleavage at the propargylic position being a common pathway.

Integration of Spectroscopic Data with Computational Methods for Structural Assignment

The definitive structural elucidation of molecules like this compound relies on a synergistic approach that combines experimental spectroscopic data with high-level computational methods. mdpi.com This integrated strategy is powerful for confirming molecular connectivity and stereochemistry, especially when experimental data alone might be ambiguous. The process involves validating a proposed chemical structure by comparing experimentally measured spectroscopic parameters with those predicted from theoretical calculations. acs.org

The typical workflow for this integrated structural assignment is as follows:

Acquisition of Experimental Spectra: A comprehensive set of spectroscopic data is collected for the compound. For this compound, this would include:

¹H and ¹³C NMR Spectroscopy: To determine the carbon framework and proton environments. Key signals would include those for the sp-hybridized carbons (typically 65-85 ppm) and the terminal acetylenic protons (~2 ppm). openochem.orglibretexts.org

Infrared (IR) Spectroscopy: To identify functional groups. The characteristic peaks for a terminal alkyne are the ≡C-H stretch (around 3300 cm⁻¹) and the C≡C triple bond stretch (around 2100-2260 cm⁻¹). libretexts.org

Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the molecular formula C₁₄H₂₂.

Computational Modeling: A three-dimensional model of the proposed structure of this compound is generated. Using computational chemistry software, its geometry is optimized to find the most stable conformation. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational efficiency. mdpi.comacs.org

Prediction of Spectroscopic Properties: Once the optimized geometry is obtained, the same theoretical model (e.g., DFT) is used to calculate various spectroscopic properties. For instance, the Gauge-Independent Atomic Orbital (GIAO) method can be employed to predict ¹H and ¹³C NMR chemical shifts. mdpi.com Similarly, vibrational frequencies corresponding to IR absorption bands can also be calculated.

Correlation and Validation: The final and most crucial step is the meticulous comparison of the experimental and computed data. A strong correlation between the measured NMR chemical shifts and IR frequencies and their theoretically predicted counterparts provides robust evidence for the correctness of the assigned structure. mdpi.com Any significant discrepancies would suggest that the initial proposed structure is incorrect, prompting a re-evaluation of the data or consideration of alternative isomers. This combined approach minimizes ambiguity and leads to a confident structural assignment.

Spectroscopic TechniqueExperimental Data ObtainedComputational PredictionPurpose of Integration
NMR Spectroscopy¹H and ¹³C chemical shifts, coupling constants.Calculation of nuclear shielding tensors (chemical shifts) using methods like GIAO-DFT.Confirms the carbon-hydrogen framework and atom connectivity.
Infrared SpectroscopyVibrational frequencies (cm⁻¹) for functional groups.Calculation of vibrational modes and their frequencies.Validates the presence and environment of functional groups (e.g., C≡C, ≡C-H).
Mass SpectrometryMolecular ion peak (m/z) and fragmentation patterns.Not typically used for direct spectral prediction, but for confirming elemental composition.Confirms the molecular formula used in the computational model.

Theoretical and Computational Studies on Tetradeca 1,13 Diyne Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of diyne chemistry, from reaction pathways to molecular geometries.

DFT calculations are instrumental in elucidating the complex mechanisms of reactions involving diynes. Studies on transition metal-catalyzed cycloaddition reactions, a common transformation for diynes, have used DFT to map out the entire catalytic cycle. For instance, in rhodium(I)-catalyzed [2+2+2] cycloadditions, DFT has helped analyze the factors influencing the reaction mechanism, such as the preference for oxidative coupling between two alkyne moieties. tdx.cat Similarly, the mechanisms of nickel-catalyzed intermolecular cycloadditions of diynes have been investigated, revealing a preferred catalytic cycle involving oxidative addition, ligand substitution, alkyne insertion, and reductive elimination. researchgate.netrsc.org

In these nickel-catalyzed reactions, DFT calculations have shown that one alkyne group of the diyne substrate acts as the reactant, while the other coordinates to the metal center, promoting the rate-determining oxidative addition step. rsc.org DFT has also been employed to study ruthenium-catalyzed cycloadditions, where calculations indicated that reductive elimination is the rate-determining step and that steric effects govern selectivity. researchgate.net The mechanism for the classic Glaser-Hay coupling of terminal alkynes has also been explored using DFT, which has been used to model the reaction of substrates like phenylacetylene (B144264) to form conjugated diynes. ub.eduresearchgate.net These computational models for terminal alkynes provide a framework for understanding the potential reactivity of Tetradeca-1,13-diyne in similar coupling reactions.

The following table summarizes findings from DFT studies on reactions involving diyne systems.

Reaction TypeCatalyst/MediatorComputational MethodKey Findings
[2+2+2] CycloadditionRhodium(I)DFTThe rate-determining step can vary based on reagent structure; cyclic enediynes favor oxidative coupling of alkyne moieties. tdx.cat
Intermolecular CycloadditionNickelDFTThe mechanism involves oxidative addition, ligand substitution, alkyne insertion, and reductive elimination. One alkyne moiety acts as a ligand to promote the rate-determining step. researchgate.netrsc.org
Eglinton HomocouplingCopper(II) Acetate (B1210297)DFTThe reaction proceeds via the dimerization of copper(II) alkynyl complexes. The rate-limiting step is the deprotonation of the alkyne. ub.edu
Surface-Assisted HomocouplingAg(111) SurfaceDFTThe reaction is initiated by the covalent coupling between two molecules, differing from classical solution-phase mechanisms. The silver surface plays a key role in stabilizing intermediates. diva-portal.org

The conformational flexibility of a long-chain molecule like this compound is characterized by the interplay between the flexible ten-carbon alkyl chain and the rigid, linear C-C≡C-C units at each end. While specific conformational analyses for this compound are not extensively documented, studies on similar long-chain molecules provide relevant insights. The presence of multiple rotatable bonds allows for numerous conformations. However, the linear geometry imposed by the two triple bonds acts as a significant constraint, leading to structures that combine rigid terminal segments with a more flexible central chain.

Computational methods, including DFT, are essential for exploring the potential energy surfaces associated with different conformers. sfu.camdpi.com For long-chain diynoic acids, it has been noted that the alkyl chains tend to adopt an all-trans configuration in crystalline states to minimize steric hindrance. Theoretical studies on cyclic systems containing two 1,3-butadiyne (B1212363) units have used DFT to rationalize observed product selectivities by calculating the relative stabilities of different protonation products and their subsequent cyclized conformations. nih.gov These approaches could be applied to this compound to understand its preferred conformations in various environments.

Ab Initio Methods in Diyne Chemistry

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)), often provide high accuracy, albeit at a greater computational cost than DFT.

They have been crucial in establishing accurate structures and energetics for fundamental diyne systems. For example, a high-level ab initio study (CCSD(T)/cc-pVTZ) combined with microwave spectroscopy provided a precise equilibrium structure for cis-hex-3-ene-1,5-diyne, the parent molecule for the Bergman cyclization. researchgate.net This work corrected a widely cited geometric parameter critical to understanding the reactivity of enediyne systems. researchgate.net Other studies have used the Gaussian-3 (G3) method, an ab initio-based composite procedure, to investigate the photodissociation of phenylacetylene, calculating the reaction barriers for the formation of various C6H4 isomers, including (Z)-3-hexene-1,5-diyne. core.ac.uk Such high-level calculations are vital for benchmarking the performance of more cost-effective methods like DFT. owlstown.net

Molecular Dynamics Simulations (if applicable for larger systems)

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, making them particularly suitable for large and complex structures like long-chain diynes in condensed phases or as part of larger assemblies. sfu.ca MD simulations can model the conformational dynamics of the flexible alkyl chain of this compound and its interactions with surrounding molecules or surfaces.

For instance, coarse-grained MD simulations have been used to study the order formation dynamics of self-assembled monolayers (SAMs) of long-chain molecules. aps.org These simulations revealed how factors like chain length and flexibility influence the adsorption dynamics and the development of ordered domains on a surface. aps.org Other MD studies on acyl carrier proteins have characterized the interactions of covalently bound fatty acyl intermediates, including long chains, within the protein's hydrophobic pocket, showing how the protein accommodates chains of varying lengths. nih.gov These studies provide a blueprint for how MD could be used to investigate the behavior of this compound in systems such as membranes, polymers, or surface-adsorbed layers.

Electronic Structure and σ-π Conjugation Effects

The electronic structure of this compound is dominated by the two isolated carbon-carbon triple bonds. Each C≡C triple bond consists of one sigma (σ) bond and two orthogonal pi (π) bonds. In a diyne system like buta-1,3-diyne, where the triple bonds are adjacent, the π-systems overlap to create a conjugated system, allowing for electron delocalization across all four carbons. libretexts.org However, in this compound, the two alkyne functionalities are separated by a long, saturated ten-carbon methylene (B1212753) chain. This -(CH₂)₁₀- linker prevents direct π-conjugation between the two triple bonds. Therefore, the π electrons are localized within each respective triple bond, and the two alkyne groups are considered electronically isolated.

Despite the lack of direct π-conjugation through the carbon backbone, the possibility of through-space or through-bond (σ-π) interactions can be investigated computationally. Ab initio calculations on cycloocta-1,5-diene-3,7-diyne have shown evidence of conjugation between the C≡C and C=C bonds within the ring system. researchgate.net While the long, flexible chain in this compound makes significant through-bond conjugation unlikely, certain folded conformations could potentially bring the terminal alkyne groups into close proximity, allowing for through-space interactions, a phenomenon that could be explored with computational modeling.

Predictive Modeling of Reactivity and Selectivity

Computational models are increasingly used to predict the reactivity and selectivity of chemical reactions, saving time and resources in experimental design. owlstown.net For reactions involving diynes, such as the Rh-catalyzed [2+2+2] cycloaddition, predictive models have been developed. One study demonstrated that reactivity and catalyst turnover are primarily driven by sterics rather than electronics, allowing for the prediction of reaction outcomes based on the steric parameters of the alkyne substrates. acs.org

Machine learning approaches combined with quantum mechanical descriptors are also emerging as powerful predictive tools. rsc.org Such models can predict regioselectivity in various reactions by learning from databases of calculated molecular properties. rsc.org For a molecule like this compound, which can undergo reactions at either of its two identical terminal alkyne sites, these models could be adapted to predict outcomes in cross-coupling reactions or selective functionalization under specific catalytic conditions. tdx.catowlstown.net DFT calculations can also be used to predict reactivity by analyzing the relative stabilities of intermediates and transition states for different reaction pathways, as has been done to rationalize product selectivity in reactions of cyclic tetraynes. nih.gov

Applications of Tetradeca 1,13 Diyne in Materials Science

Polymerization and Polymeric Derivatives

The terminal alkyne functionalities of tetradeca-1,13-diyne are amenable to several polymerization techniques, yielding a variety of polymeric structures. These methods allow for the synthesis of linear and cyclic polymers, as well as its integration into more complex hybrid polymer systems.

Formation of Linear and Cyclic Polyacetylenes

The polymerization of terminal diynes like this compound is a known route to produce polyacetylenes. acs.org Oxidative coupling is a key method for the polymerization of terminal acetylenes. acs.orgcdnsciencepub.comrsc.org This process can lead to the formation of polymers, and in some cases, cyclic structures may be formed, particularly under high dilution conditions. gla.ac.uk The resulting polyacetylenes possess a conjugated backbone of alternating carbon-carbon single and triple bonds, which imparts interesting electronic and optical properties to the material. researchgate.net

Metathesis cyclopolymerization of α,ω-diynes is another powerful technique for preparing functional polyacetylenes. researchgate.net While this method has been extensively studied for shorter-chain diynes like 1,6-heptadiyne, the principles can be extended to longer-chain monomers. researchgate.net The structure of the monomer and the choice of catalyst can influence the formation of either five- or six-membered rings within the polymer backbone. researchgate.net For a long-chain diyne such as this compound, the significant distance between the alkyne groups would likely favor intermolecular reactions, leading to linear polymers, over intramolecular cyclization unless specific reaction conditions promoting cyclization are employed.

Polymerization MethodCatalyst/ReagentsPotential Polymer StructureKey Features
Oxidative CouplingCopper salts (e.g., CuCl), amine base (e.g., TMEDA), oxygenLinear poly(this compound)Forms a conjugated backbone; can be adapted for both linear and cyclic polymer synthesis. cdnsciencepub.comrsc.org
Metathesis CyclopolymerizationGrubbs-type or other transition metal catalystsPredominantly linear polyacetyleneVersatile method for creating functional polyacetylenes with controlled structures. researchgate.net

Integration into Polysilapolynes and Other Hybrid Polymers

This compound can be incorporated into hybrid polymers, where its organic conjugated segments are combined with inorganic elements like silicon. This leads to the formation of materials such as polysilapolynes. The synthesis of such polymers often involves the reaction of di-Grignard reagents derived from diynes with dichlorosilanes. oup.com This approach has been used to create cyclic polysilapolynes and can be extended to produce bicyclic and other complex structures. oup.com The integration of the long aliphatic chain of this compound between the reactive acetylene (B1199291) ends would influence the flexibility and solubility of the resulting hybrid polymer.

The synthesis of block copolymers is another avenue for creating hybrid materials. mdpi.com Techniques like Grignard reactions can be employed to create block copolymers containing poly(silylene diethynylbenzene) segments. mdpi.com While not a direct example using this compound, the methodology allows for the combination of different monomer units to tailor the final properties of the polymer.

Synthesis of High Molecular Weight Polyolefins from Related Monomers

While the direct polymerization of diynes to polyolefins is not a standard method, α,ω-dienes, which are the hydrogenated analogues of α,ω-diynes, are important monomers in polyolefin synthesis. For instance, tetradeca-1,13-diene has been used as a comonomer in the emulsion polymerization of ethylene. uni-konstanz.de The incorporation of such long-chain dienes can introduce unsaturation into the polyolefin backbone, which can be a site for further functionalization. uni-konstanz.de

Acyclic diene metathesis (ADMET) is a step-growth polymerization method that utilizes α,ω-dienes to produce unsaturated polymers and is a versatile tool for creating well-defined polymer architectures. nih.gov This method allows for the synthesis of high molecular weight polyolefins. The use of related long-chain α,ω-diene monomers demonstrates a pathway to polyolefin-type materials where a monomer like tetradeca-1,13-diene could potentially be used after hydrogenation.

Development of Functional Materials

The unique chemical structure of this compound and its polymeric derivatives allows for their use in the creation of functional materials, including self-assembling systems and materials that respond to external stimuli.

Incorporation into Self-Assembling Systems (e.g., Glycolipids)

Glycolipids containing diacetylene units are molecules of great interest due to their ability to self-assemble into various architectures such as tubules, rods, and sheets. nih.gov The general structure of these molecules consists of a hydrophilic sugar head group and a hydrophobic lipid tail that contains the diyne functionality. nih.gov The long C14 chain of this compound makes it a suitable candidate for the hydrophobic tail of such glycolipids. The self-assembly process is driven by the amphiphilic nature of these molecules. nih.gov

Glycolipid ComponentFunctionRelevance of this compound
Sugar Head GroupHydrophilic part, promotes interaction with aqueous environments.-
LinkerConnects the sugar head to the lipid tail.-
Lipid TailHydrophobic part, drives self-assembly.The C14 alkyl chain with terminal alkynes provides the necessary hydrophobicity and reactive sites for polymerization.

Creation of Stimuli-Responsive Materials

Polydiacetylenes, which can be formed from the polymerization of diacetylene-containing molecules like those derived from this compound, are a well-known class of stimuli-responsive materials. nih.gov These materials can undergo a color change from blue to red in response to various external stimuli such as heat, pH, or mechanical stress. researchgate.netsciengine.commdpi.com This chromic transition is due to a conformational change in the conjugated polymer backbone. researchgate.net

When diacetylene-containing glycolipids self-assemble, the diacetylene units can be arranged in a way that allows for topochemical polymerization upon UV irradiation. nih.govresearchgate.net This cross-linking of the self-assembled structure results in the formation of a robust, colored polymer. The responsiveness of these materials makes them suitable for applications in sensing and imaging. researchgate.net For example, the interaction with a target analyte can perturb the side chains of the polydiacetylene, triggering the color change. researchgate.net

Diyne-Based Materials with Unique Optical and Electronic Properties

The diyne functional group (–C≡C–C≡C–), as present in this compound, is a fundamental building block for a class of advanced materials known as graphdiynes (GDY) and other π-conjugated polymers. nih.gov These materials exhibit highly tunable and unique optical and electronic properties due to their hybrid sp- and sp²-hybridized carbon atoms and extended π-conjugation. nih.govresearchgate.net While research often focuses on two-dimensional (2D) graphdiyne sheets, the principles underlying their properties are rooted in the chemistry of the diyne linkage.

Theoretical and experimental studies have demonstrated that the electronic characteristics of diyne-based materials can be precisely engineered. For instance, graphdiyne and its derivatives can range from semiconductors to metallic conductors. nih.govresearchgate.net The band gap, a crucial parameter for electronic and optoelectronic devices, can be modified by altering the structure, such as by introducing different functional groups or heteroatoms. rsc.orgacs.org First-principles calculations on 2D sheets composed of naphthyl rings and acetylenic linkages revealed that "naphyne" is an indirect semiconductor with a band gap of 0.273 eV, while "naphdiyne," which contains more acetylenic units, has no band gap. rsc.org

The introduction of dopants or functional groups provides a powerful method for tuning these properties. rsc.org Studies using density functional theory (DFT) have shown:

Doping with Alkali Metals: Adsorbing alkali metals like Lithium (Li), Sodium (Na), and Potassium (K) onto a graphdiyne surface can significantly alter its electronic structure and dramatically enhance its nonlinear optical (NLO) properties. rsc.org The K₃@GDY cluster, for example, was predicted to have a remarkably large static first hyperpolarizability, making it a promising candidate for NLO materials. rsc.org

Halogen Doping: Doping graphdiyne with halogen atoms such as fluorine and chlorine can induce metallic characteristics or create semiconducting materials, depending on the number and position of the dopant atoms. researchgate.net These halogenated graphdiynes show enhanced absorption in the UV, visible, and infrared regions, suggesting their potential for optoelectronic devices operating across a broad spectrum. researchgate.net

Functionalization with Cyano Groups: The precise addition of cyano groups to a graphdiyne backbone can tune its electronic properties, reduce the interlayer spacing, and impact the energy band gap depending on the substitution pattern. acs.org

These findings highlight that the diyne core is central to creating materials with tailored electronic and optical responses, suitable for applications in nanoelectronic and optoelectronic devices. researchgate.netrsc.orgrsc.org

MaterialPredicted Electronic PropertyBand Gap (eV)Key Influencing FactorReference
NaphyneIndirect Semiconductor0.273Naphthyl rings with single acetylenic linkages rsc.org
NaphdiyneNo Band Gap (Dirac Point)0Naphthyl rings with double acetylenic (diyne) linkages rsc.org
N-graphdiyne NanomembranesSemiconductor0.98 - 3.33Atomic structure and nitrogen incorporation researchgate.net
Fluorine/Chlorine Doped GDYMetallic or SemiconductorVariableNumber and site of halogen atoms researchgate.net
Cyano-modified GDY (p-CNGDY)SemiconductorVariablepara-position of cyano groups on the backbone acs.org

Advanced Material Architectures

Bicyclic and Macrocyclic Diyne Frameworks in Material Design

The linear, rigid structure of the diyne unit makes it an excellent component for constructing complex and highly ordered three-dimensional material architectures, including bicyclic and macrocyclic frameworks. These frameworks are of significant interest for their potential applications in catalysis, molecular recognition, and porous materials. nih.govnih.gov

Macrocyclic compounds containing diyne linkages can be used as building blocks for creating bioinspired catalysts and functional materials. nih.gov The defined cavity size and shape of macrocycles allow for selective binding of guest molecules, a property that is crucial for targeted delivery systems and catalysis. nih.gov Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers built from organic precursors. Integrating macrocycles into COF backbones is an emerging strategy to translate the unique properties of individual macrocycles into stable, macroscale materials with accessible active sites. researchgate.net Long-chain diynes like this compound are potential precursors for forming large, conjugated macrocycles that can be incorporated into such advanced porous networks.

The synthesis of unsymmetrically substituted diacetylenes is a key step in developing tailored materials. acs.org For example, molecules containing both a diyne fragment and a reactive group like a vinylsilane or silatrane (B128906) function are valuable synthons for creating larger, functional architectures. acs.org This approach allows for the programmed construction of complex molecules with potential applications in materials science. acs.org

In a different approach to complex architectures, strained tricyclooctane scaffolds have been used as precursors to selectively synthesize various bicyclic frameworks, such as bicyclo[3.1.1]heptane and bicyclo[3.2.1]octane cores. nih.gov While not directly involving diynes in the cleavage step, this research highlights the design principles of creating diverse skeletal frameworks from a common intermediate, a strategy that could potentially be adapted to diyne-containing systems to create novel bicyclic and polycyclic structures with unique three-dimensional topologies for applications in drug discovery and materials science. nih.gov

Tetradeca 1,13 Diyne in Supramolecular Chemistry

Design and Synthesis of Diyne-Containing Supramolecular Assemblies

The design of supramolecular assemblies incorporating diyne functionalities, such as Tetradeca-1,13-diyne, hinges on the precise positioning of these rigid, linear motifs to direct the formation of larger, ordered structures. rsc.orgresearchgate.net The synthesis of these assemblies often leverages established coupling reactions to create the core diyne-containing molecules, which then spontaneously organize through non-covalent interactions. rsc.org

A key synthetic strategy is the Cadiot-Chodkiewicz reaction, a copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne, which is instrumental in producing unsymmetrical diynes. rsc.org This method allows for the creation of tailored diyne molecules with specific end groups designed to participate in subsequent self-assembly processes. Modifications to this reaction aim to improve selectivity and yield by carefully selecting catalysts, bases, and solvents to suppress the formation of unwanted homocoupled products. rsc.org

Researchers have successfully synthesized various functionalized diyne-containing molecules, including glycolipids and radialenes, that act as precursors for supramolecular structures. acs.orgresearchgate.net For instance, a series of N-acetyl-d-glucosamine derivatives with a diyne group at the anomeric position were designed and synthesized to explore their gelation and polymerization properties. acs.org These molecules are designed not only to self-assemble but also to be photopolymerizable, creating stable, functional materials. acs.org The strategic placement of substituents and the length of the spacer between the diyne and other functional parts of the molecule are critical for achieving the desired self-assembly and subsequent properties. acs.org

The synthesis of these supramolecular architectures is a testament to the power of combining covalent synthesis with the principles of self-organization, where the diyne unit often plays a crucial role in defining the geometry and stability of the final assembly. researchgate.net

Self-Assembly Processes of Diacetylenic Fragments

The self-assembly of molecules containing diacetylene fragments, like this compound, is a cornerstone of creating ordered nanostructures. This process is driven by a combination of non-covalent interactions, including van der Waals forces, hydrogen bonding, and π-π stacking. The linear and rigid nature of the diyne unit is a key determinant of the final architecture.

In aqueous environments, hydrophobic interactions often drive the aggregation of diacetylene-containing molecules. For example, rod-like π-conjugated molecules with a central diacetylene bridge have been shown to self-assemble into uniform micellar structures in water. nih.govresearcher.life In contrast, in apolar solvents, the same molecules can form fibrillar morphologies through the coiling of columnar stacks. nih.govresearcher.life This demonstrates the profound influence of the solvent environment on the self-assembly pathway.

The morphology of the resulting assemblies is also highly dependent on the molecular structure of the building blocks. technion.ac.il For instance, synthetic lipids that incorporate diacetylene moieties within their tails, such as 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC8,9PC), exhibit a distinct aggregation behavior, forming multilamellar nanotubes in alcohol-water solutions. technion.ac.ileventact.com The formation of these tubes involves a rapid reorganization of the lipid membrane, including processes of unfolding, curling, bending, and fusion. eventact.com

The self-assembly process can also be designed to be stimuli-responsive. For example, some diyne-containing systems can be triggered to polymerize upon exposure to UV light, a process known as topochemical polymerization. This solid-state reaction requires the diacetylene units to be precisely aligned within the self-assembled structure, highlighting the importance of controlled self-assembly for creating functional materials.

Host-Guest Chemistry Involving Diyne Moieties

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. wikipedia.org These interactions are governed by non-covalent forces such as hydrogen bonding, ionic bonding, van der Waals forces, and hydrophobic effects. wikipedia.org Diyne moieties can be incorporated into both host and guest molecules to influence binding affinity and selectivity.

While specific examples detailing this compound in host-guest systems are not prevalent in the provided search results, the principles can be applied. The rigid, linear structure of a diyne can act as a structural element within a larger host molecule, helping to define the size and shape of the binding cavity. For instance, macrocycles incorporating diyne linkages have been synthesized and their ability to encapsulate guest molecules has been studied. researchgate.net

A computational study investigated the binding selectivity of an ethylated pillar eventact.comarene (a macrocyclic host) towards guests including 1,7-octadiyne. researchgate.net This research highlights how the specific non-covalent interactions between the host and the diyne functionality of the guest contribute to the stability and selectivity of the host-guest complex. researchgate.net The study of such systems provides insight into how diyne units can be utilized to design hosts with specific recognition properties for various guests. researchgate.net

The incorporation of diyne units can also introduce redox activity or other functionalities into the host-guest system. For example, the unique electronic properties of diynes can be harnessed to create systems where binding can be controlled or monitored by external stimuli.

Macrocyclic Diyne Systems in Supramolecular Recognition

Macrocyclic molecules are fundamental components in supramolecular chemistry, prized for their ability to selectively bind ions and small molecules. frontiersin.orgmdpi.com The incorporation of the rigid diyne unit into a macrocyclic framework imparts conformational constraints and can lead to unique recognition properties. These macrocyclic diyne systems are attractive for their potential applications in sensing, catalysis, and the construction of complex molecular architectures. frontiersin.orgnih.gov

The synthesis of macrocycles containing diyne linkages often involves cyclization reactions under high dilution conditions to favor intramolecular ring closure over intermolecular polymerization. d-nb.info The resulting macrocycles can possess cavities of specific sizes and shapes, pre-organized for guest binding. d-nb.info The diyne units can serve as rigid spacers or as active participants in guest recognition through π-interactions.

Angle-strained, alkyne-containing π-conjugated macrocycles have garnered significant interest due to their interesting reactivity and photophysical properties. researchgate.net These strained macrocycles can exhibit unique binding behaviors and have been explored as building blocks for porous molecular crystals. The design and synthesis of such systems are at the forefront of creating new functional materials. researchgate.net

The development of new synthetic strategies and a deeper understanding of the relationship between macrocycle structure and binding properties are crucial for advancing the field of supramolecular recognition with diyne-containing systems. nankai.edu.cn

Coordination Chemistry with Diyne Ligands in Supramolecular Architectures

The integration of metal ions into supramolecular systems through coordination chemistry offers a powerful strategy for constructing complex and functional architectures. frontiersin.org Diyne-containing molecules can act as ligands, where the alkyne units coordinate to metal centers, leading to the formation of metallo-supramolecular assemblies with defined geometries and properties. gla.ac.uk

The coordination of diyne ligands to metal ions can direct the self-assembly of a variety of structures, including discrete metallacycles and extended coordination polymers. acs.org The geometry of the resulting architecture is dictated by the coordination preference of the metal ion and the structure of the diyne ligand. For example, ditopic diyne ligands can bridge two metal centers, leading to the formation of linear chains or macrocyclic structures. gla.ac.uk

The use of metal-ligand bonding provides a high degree of directional control, enabling the predictable formation of complex supramolecular structures. acs.org This approach has been used to create a wide range of architectures, from simple dinuclear complexes to large, cage-like structures. acs.orggla.ac.uk

Furthermore, the incorporation of metal ions can introduce new functionalities into the supramolecular system, such as catalytic activity, luminescence, or magnetic properties. frontiersin.org The interplay between the diyne ligand and the metal center can lead to emergent properties that are not present in the individual components. The study of the coordination chemistry of diyne ligands is a vibrant area of research with the potential to yield new materials with advanced functions. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Tetradeca-1,13-diyne, and how can purity be validated?

  • Methodological Answer : The synthesis of this compound typically involves catalytic cross-metathesis or alkyne coupling reactions. For example, describes the use of tert-butyl allylcarbamate and (E)-tetradeca-1,3-diene with catalyst systems, followed by purification via silica gel chromatography (using hexane/ethyl acetate gradients). Purity validation requires spectroscopic techniques such as 1^1H NMR (e.g., δ 5.35–5.20 ppm for diene protons) and HRMS (to confirm molecular ion peaks). Researchers should cross-reference spectral data with literature and ensure solvent residues are absent .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1^1H/13^13C NMR : To confirm alkynyl proton environments (e.g., δ 1.90–2.10 ppm for terminal alkynes) and carbon backbone integrity.
  • HRMS : For exact mass verification (e.g., m/z 208.1934 [M+H]+^+).
  • Chromatography : Silica gel column chromatography or HPLC to isolate isomers and remove byproducts. highlights hexane-based elution systems for separating unsaturated intermediates .

Q. How can researchers design reproducible experiments for synthesizing this compound derivatives?

  • Methodological Answer : Follow evidence-based protocols (e.g., catalyst loading, solvent selection, and temperature control from prior studies). Document all variables (e.g., reaction time, stoichiometry) and validate reproducibility through triplicate trials. emphasizes operational clarity in objectives and phased experimental design to ensure consistency .

Advanced Research Questions

Q. What strategies optimize reaction yields in this compound cross-metathesis reactions?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Screening : Test Grubbs, Hoveyda-Grubbs, or Z-selective catalysts (as in ) to minimize side reactions.
  • Solvent Effects : Use non-polar solvents (e.g., hexane) to favor dimerization or polar aprotic solvents for selective coupling.
  • Temperature Gradients : Perform kinetic studies at 40–80°C to identify ideal conditions. Computational modeling (e.g., DFT) can predict transition states and guide experimental adjustments .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Apply a tiered validation approach:

Replicate Measurements : Ensure instrument calibration and sample homogeneity.

Comparative Analysis : Cross-check with published data (e.g., coupling constants in ).

Alternative Techniques : Use IR spectroscopy to confirm alkyne stretches (~2100 cm1^{-1}) or X-ray crystallography for unambiguous confirmation. emphasizes iterative data analysis to address discrepancies .

Q. What computational methods are effective for studying this compound’s electronic structure and reactivity?

  • Methodological Answer :

  • DFT Calculations : Model HOMO-LUMO gaps to predict regioselectivity in cycloadditions.
  • Molecular Dynamics (MD) : Simulate solvent interactions and steric effects.
  • NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian can validate experimental 13^13C shifts. references computational analysis in reaction mechanism studies .

Q. How can researchers ensure data integrity when reporting this compound properties?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Documentation : Record raw spectra, chromatograms, and instrument settings in appendices (see ).
  • Peer Validation : Share datasets via repositories like ChemSpider or Dryad.
  • Ethical Reporting : Avoid data manipulation; mandates transparent disclosure of anomalies .

Data Presentation Guidelines

  • Tables : Include comparative yield data (e.g., catalyst vs. solvent effects) and spectral assignments (δ, multiplicity, integration).
  • Figures : Use reaction schematics with annotated intermediates and computational models.
  • Appendices : Provide raw NMR/FID files and chromatographic conditions for replication ( ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.